molecular formula C12H11IN2O2 B11788187 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11788187
M. Wt: 342.13 g/mol
InChI Key: BJSMIJKGRFTAEN-UHFFFAOYSA-N
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Description

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Iodination: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The iodophenyl-pyrazole intermediate is then coupled with a propanoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodophenyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Iodophenyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the iodophenyl and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

2-[4-(4-iodophenyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C12H11IN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-2-4-11(13)5-3-9/h2-8H,1H3,(H,16,17)

InChI Key

BJSMIJKGRFTAEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=CC=C(C=C2)I

Origin of Product

United States

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